2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride is an organic compound with the molecular formula C4H7ClN4O2. It is known for its applications in various scientific fields, particularly in the synthesis of pharmaceuticals. The compound appears as a white to brown to dark purple powder or crystal and has a molecular weight of 178.58 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride typically involves the reaction of guanidine hydrochloride with sodium methylate in the presence of dimethyl malonate. The reaction is carried out under heating and stirring conditions, followed by pressure-reduced distillation, addition of water, pH adjustment with acid, cooling, filtration, and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The intermediate product is further processed using catalysts like Raney nickel to achieve the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Employed in the production of fine chemicals and as a reagent in chemical research.
Wirkmechanismus
The mechanism of action of 2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-piperidinopyrimidine: Another pyrimidine derivative with similar applications in pharmaceuticals.
2,5-Diamino-4,6-dihydroxypyrimidine: A closely related compound with similar chemical properties.
Uniqueness
2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility .
Eigenschaften
Molekularformel |
C4H7ClN4O2 |
---|---|
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h1H,5H2,(H3,6,7,8,9,10);1H |
InChI-Schlüssel |
ZCVPAHQNTHFHOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=O)NC(=NC1=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.